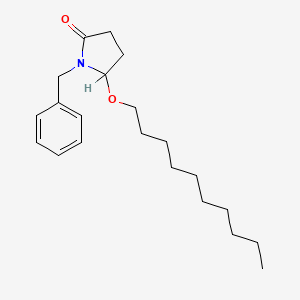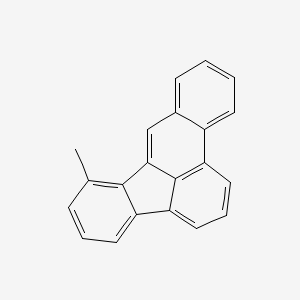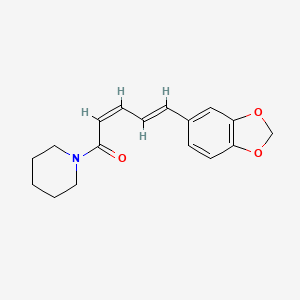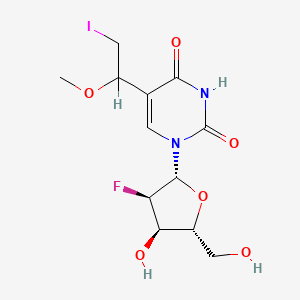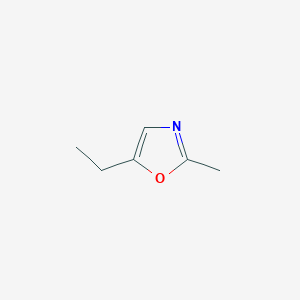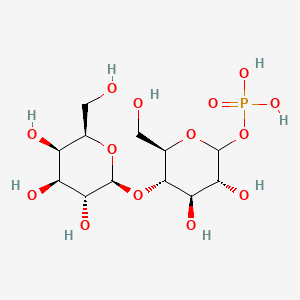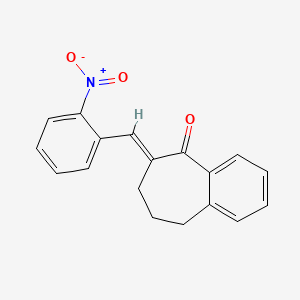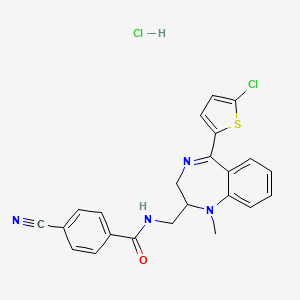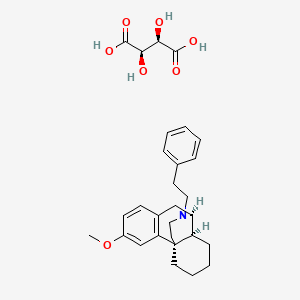
2,3,5-Tri-O-methyl-L-arabinose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Tri-O-methyl-L-arabinose: is a methylated derivative of L-arabinose, a naturally occurring sugar This compound is characterized by the presence of three methoxy groups attached to the 2nd, 3rd, and 5th carbon atoms of the arabinose molecule It is a pentose sugar, meaning it contains five carbon atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Tri-O-methyl-L-arabinose typically involves the methylation of L-arabinose. One common method is the methylation of arabinan, a polysaccharide derived from L-arabinose. The arabinan is fully methylated using methyl iodide and a strong base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The methylated product is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: 2,3,5-Tri-O-methyl-L-arabinose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like thiols or amines in the presence of catalysts.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted arabinose derivatives.
科学研究应用
2,3,5-Tri-O-methyl-L-arabinose has several applications in scientific research:
作用机制
The mechanism of action of 2,3,5-Tri-O-methyl-L-arabinose involves its interaction with specific enzymes and molecular targets. For example, it can act as a substrate for glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. The methoxy groups influence the compound’s binding affinity and specificity for these enzymes, affecting the rate and outcome of the enzymatic reactions .
相似化合物的比较
- 2,3,5-Tri-O-methyl-D-arabinose
- 2,3,5-Tri-O-methyl-D-ribose
- 2,3,5-Tri-O-methyl-L-xylose
Comparison: 2,3,5-Tri-O-methyl-L-arabinose is unique due to its specific stereochemistry and the position of the methoxy groups. Compared to its D-isomer, it has different physical and chemical properties, such as solubility and reactivity. The L-form is more common in nature and has distinct biological roles compared to the D-form .
属性
CAS 编号 |
6798-48-7 |
|---|---|
分子式 |
C8H16O5 |
分子量 |
192.21 g/mol |
IUPAC 名称 |
(2R,3S,4S)-4-hydroxy-2,3,5-trimethoxypentanal |
InChI |
InChI=1S/C8H16O5/c1-11-5-6(10)8(13-3)7(4-9)12-2/h4,6-8,10H,5H2,1-3H3/t6-,7-,8-/m0/s1 |
InChI 键 |
IXLOVRRUGOPNHY-FXQIFTODSA-N |
手性 SMILES |
COC[C@@H]([C@@H]([C@H](C=O)OC)OC)O |
规范 SMILES |
COCC(C(C(C=O)OC)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


